molecular formula C19H13N3O3S B2999483 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 476460-21-6

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2999483
CAS No.: 476460-21-6
M. Wt: 363.39
InChI Key: XIPQDVAAXKKXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound combining a 1,3,4-thiadiazole core with a coumarin (2H-chromene) moiety. The thiadiazole ring at position 5 is substituted with a 2-methylphenyl group, while the coumarin unit is functionalized with a carboxamide group at position 2.

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-11-6-2-4-8-13(11)17-21-22-19(26-17)20-16(23)14-10-12-7-3-5-9-15(12)25-18(14)24/h2-10H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPQDVAAXKKXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 1,3,4-thiadiazole derivatives using hydrazonoyl halides and potassium thiocyanate . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The thiadiazole ring is a bioisostere of pyrimidine, which allows it to disrupt DNA replication processes. This disruption can inhibit the replication of bacterial and cancer cells . The compound may also interact with enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 2-methylphenyl-thiadiazole and coumarin-carboxamide groups. Below is a comparison with key analogs from the evidence:

Compound Substituents on Thiadiazole Chromene/Coumarin Modifications Physical Properties Key Observations
Target Compound 5-(2-methylphenyl) 2-oxo-3-carboxamide Not explicitly reported Hypothesized enhanced lipophilicity due to aromatic substitution
CID 671784 () 5-methyl 2-oxo-3-carboxamide Molecular formula: C₁₃H₉N₃O₃S Simpler methyl group may reduce steric hindrance
Compound 5j () 5-((4-chlorobenzyl)thio) 2-(2-isopropyl-5-methylphenoxy) White solid, m.p. 138–140°C, 82% yield Chlorobenzyl-thio enhances hydrophobicity
N-(5-allylthio-1,3,4-thiadiazol-2-yl)-6-chloro-7-methyl-4-oxo-chromene-2-carboxamide () 5-(allylthio) 6-chloro-7-methyl-4-oxo Synonyms listed; no m.p. data Chloro and methyl groups may improve target binding
N-[4-(5-ethyl-thiadiazol-2-yl)sulfamoyl]phenyl-6-methoxy-2-oxo-chromene-3-carboxamide () 5-ethyl + sulfamoyl linkage 6-methoxy-2-oxo Multiple synonyms (e.g., ZINC13570587) Methoxy group increases electron density on chromene

Pharmacological Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl in ) may increase thiadiazole’s electrophilicity, favoring interactions with biological targets .
  • Steric Considerations: Bulky substituents like 2-isopropyl-5-methylphenoxy () or tert-butyl () could hinder binding compared to the target’s planar 2-methylphenyl group .

Comparative Data Table

Property Target Compound CID 671784 Compound 5j () Compound
Molecular Formula Likely C₁₉H₁₃N₃O₃S (inferred) C₁₃H₉N₃O₃S C₂₀H₁₈ClN₃O₂S₂ C₁₇H₁₂ClN₃O₃S₂
Key Substituents 2-methylphenyl Methyl 4-chlorobenzylthio Allylthio + chloro/methyl
Melting Point Not reported Not reported 138–140°C Not reported
Synthetic Yield Not reported Not reported 82% Not reported
Hypothesized Bioactivity Antimicrobial/anticancer Similar to coumarin analogs Antimicrobial (inferred) Enzyme inhibition (inferred)

Biological Activity

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a compound that incorporates a thiadiazole moiety and a chromene structure, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H17N5O2SC_{18}H_{17}N_{5}O_{2}S and a molecular weight of 369.4 g mol369.4\text{ g mol}. The structure consists of a chromene core linked to a thiadiazole ring, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC₁₈H₁₇N₅O₂S
Molecular Weight369.4 g/mol
IUPAC NameThis compound
InChI KeyHUJROYNKOIELOA-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds containing thiadiazole and chromene structures exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : The compound was evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. In vitro studies reported IC50 values in the micromolar range against A549 lung carcinoma cells, indicating strong antiproliferative activity .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis. Western blot analyses have shown that treatment with this compound leads to increased levels of p53 and activation of caspase pathways, which are critical in the apoptotic process .

Other Biological Activities

In addition to anticancer properties, derivatives containing the thiadiazole scaffold have been associated with various biological activities:

  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against multiple bacterial strains and fungi .
  • Anti-inflammatory Effects : Studies suggest that these compounds may also possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis .

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 0.65 μM, with significant induction of apoptosis confirmed through flow cytometry .
  • Mechanistic Insights : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound disrupts mitochondrial membrane potential and activates caspases 3 and 9, leading to cell death .

Q & A

Q. What are the established synthetic routes for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide?

The compound is synthesized via cyclization reactions. A common method involves:

  • Step 1 : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes).
  • Step 2 : Cyclizing the intermediate in DMF with iodine and triethylamine, which facilitates sulfur elimination and thiadiazole ring formation . Key considerations include optimizing reaction time and stoichiometry to avoid side products.

Q. How is structural confirmation of this compound achieved?

  • 1H/13C NMR spectroscopy : Used to verify the thiadiazole core and substituent positions. For example, the methylphenyl group’s aromatic protons appear as distinct multiplet signals in the 7.1–7.4 ppm range .
  • X-ray crystallography : Provides definitive proof of molecular geometry, such as bond angles and dihedral angles between the thiadiazole and coumarin moieties .

Q. What preliminary pharmacological screening methods are recommended?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. Activity is pH-dependent; adjust buffer conditions (e.g., pH 6–8) to mimic physiological environments .
  • Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial or cytotoxic results may arise from:

  • Variations in assay conditions (e.g., pH, solvent used for compound dissolution). Frija et al. (2019) demonstrated that thiadiazole derivatives show enhanced activity at neutral pH due to improved solubility .
  • Strain-specific responses : Validate findings using standardized microbial strains (e.g., ATCC cultures) and replicate experiments with blinded controls.

Q. What computational strategies support target identification for this compound?

  • Molecular docking : Screen against kinases (e.g., GSK-3β) or antimicrobial targets (e.g., DNA gyrase). Use AutoDock Vina with Lamarckian genetic algorithms to predict binding affinities. Docking studies of analogous thiadiazoles revealed hydrogen bonding with catalytic lysine residues in GSK-3β .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can substituent modifications improve pharmacological efficacy?

  • Structure-activity relationship (SAR) : Replace the 2-methylphenyl group with electron-withdrawing groups (e.g., -Cl, -CF3) to enhance antimicrobial potency. For example, chlorophenyl analogs showed 4-fold lower MIC values against S. aureus .
  • Bioisosteric replacement : Substitute the coumarin-2-oxo group with a quinolinone scaffold to improve metabolic stability .

Q. What strategies optimize synthetic yield and purity?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) during cyclization to reduce reaction time.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) to isolate high-purity (>95%) product .

Q. How should researchers address solubility challenges in in vitro assays?

  • Co-solvent systems : Dissolve the compound in DMSO (≤1% v/v) and dilute in PBS or cell culture media.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability, as demonstrated for similar thiadiazole-carboxamide hybrids .

Methodological Considerations Table

Aspect Recommended Protocol Key References
Synthesis Two-step cyclization in acetonitrile/DMF; iodine as cyclizing agent
Characterization NMR (Bruker 400 MHz), X-ray crystallography (Mo-Kα radiation)
Bioactivity Testing pH-adjusted disk diffusion (pH 7.4), MTT assay (48-h incubation)
Computational Studies Docking (AutoDock Vina), MD simulations (GROMACS, AMBER force field)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.